Prodrug Conversion Ratio and Bioequivalent Potency Deficit vs. Modafinil
Adrafinil requires hepatic conversion to modafinil to exert pharmacological activity, and this conversion proceeds with a quantifiable efficiency deficit. Multiple sources converge on a 3:1 mass conversion ratio: 300 mg of oral adrafinil yields systemic modafinil exposure approximately equivalent to 100 mg of directly administered modafinil [1][2]. This represents an effective bioactivation efficiency of approximately 33% on a mass basis when compared to direct modafinil administration [3].
| Evidence Dimension | Oral dose required to achieve equivalent modafinil systemic exposure |
|---|---|
| Target Compound Data | Adrafinil 300 mg oral (yields modafinil exposure equivalent to ~100 mg modafinil) |
| Comparator Or Baseline | Modafinil 100 mg oral (direct administration as reference active species) |
| Quantified Difference | 3:1 dose ratio (adrafinil:modafinil); effective bioactivation efficiency ~33% on mass basis |
| Conditions | Human oral administration; conversion via hepatic NADPH-dependent reduction; data aggregated from pharmacological reviews and supplement monographs |
Why This Matters
Researchers designing dose-response experiments with adrafinil must apply a 3× dose multiplier relative to modafinil targets, directly impacting compound procurement quantities and cost calculations [4].
- [1] Supplements in Review. (2017). Adrafinil for Energy – Conversion Ratio and Dosage. View Source
- [2] NeuroActive. (2018). Modafinil vs Adrafinil: Which Smart Drug Wins. View Source
- [3] DrugBank. Adrafinil (DB08900). DrugBank Online. View Source
- [4] Sousa, A., & Dinis-Oliveira, R. J. (2020). Pharmacokinetic and pharmacodynamic of the cognitive enhancer modafinil: Relevant clinical and forensic aspects. Current Drug Metabolism, 21(11), 921–938. View Source
